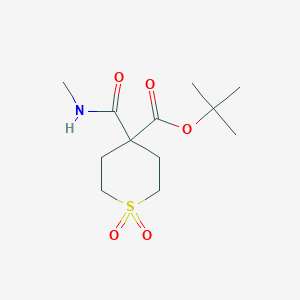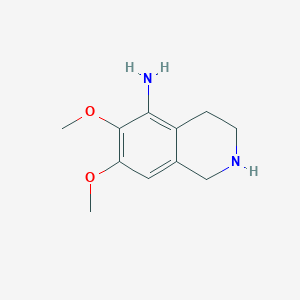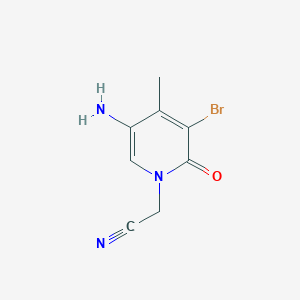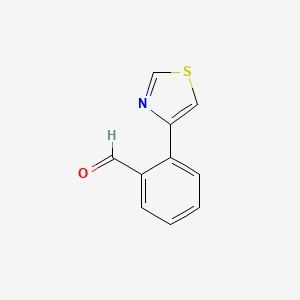
3-Ethyl-1,1-dioxo-1lambda6-thiolane-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-1,1-dioxo-1lambda6-thiolane-3-carbonitrile is a chemical compound with the molecular formula C7H11NO2S. It belongs to the class of thiolane derivatives, which are known for their diverse applications in various fields of science and industry. This compound is characterized by the presence of a thiolane ring, a nitrile group, and an ethyl substituent.
Méthodes De Préparation
The synthesis of 3-Ethyl-1,1-dioxo-1lambda6-thiolane-3-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of ethyl thiolane-3-carboxylate with a suitable nitrile source under controlled conditions. The reaction typically requires the use of a base, such as sodium hydride, and an appropriate solvent, like dimethylformamide (DMF). The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
3-Ethyl-1,1-dioxo-1lambda6-thiolane-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield thiolane derivatives with reduced functional groups.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of amides or other derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
3-Ethyl-1,1-dioxo-1lambda6-thiolane-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Ethyl-1,1-dioxo-1lambda6-thiolane-3-carbonitrile involves its interaction with molecular targets and pathways within biological systems. The nitrile group can act as a reactive site for binding to enzymes or receptors, modulating their activity. The thiolane ring structure may also contribute to the compound’s overall bioactivity by influencing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
3-Ethyl-1,1-dioxo-1lambda6-thiolane-3-carbonitrile can be compared with other similar compounds, such as:
1,1-Dioxo-1lambda6-thiolane-3-carbonitrile: Lacks the ethyl substituent, which may affect its reactivity and applications.
1,1-Dioxo-1lambda6-thiolane-3-carbohydrazide:
4-Ethoxy-1,1-dioxo-1lambda6-thiolane-3-sulfonyl chloride: Features a sulfonyl chloride group, which imparts distinct reactivity compared to the nitrile group.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for versatile chemical transformations and diverse applications in various fields.
Propriétés
Formule moléculaire |
C7H11NO2S |
|---|---|
Poids moléculaire |
173.24 g/mol |
Nom IUPAC |
3-ethyl-1,1-dioxothiolane-3-carbonitrile |
InChI |
InChI=1S/C7H11NO2S/c1-2-7(5-8)3-4-11(9,10)6-7/h2-4,6H2,1H3 |
Clé InChI |
SIHSLJLHOJBEIE-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CCS(=O)(=O)C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,2,2-Trifluoro-1-[2-(piperazin-1-yl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B13156340.png)





![N-({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)cyclopropanamine](/img/structure/B13156378.png)


![5-Methyl-6-[methyl(prop-2-YN-1-YL)amino]pyridine-3-carbaldehyde](/img/structure/B13156386.png)
